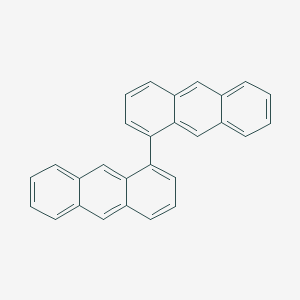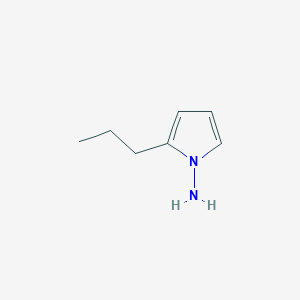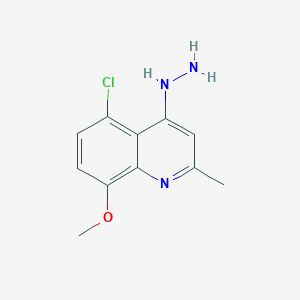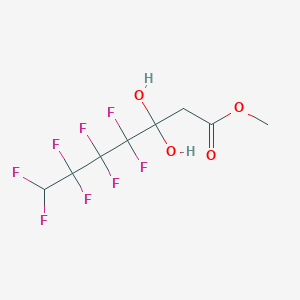
1,1'-Bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bianthracene is an organic compound consisting of two anthracene units connected by a single bond. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their extended conjugated π-systems. The structure of 1,1’-Bianthracene makes it an interesting subject for research due to its unique photophysical and photochemical properties .
Preparation Methods
1,1’-Bianthracene can be synthesized through various methods. One common synthetic route involves the coupling of anthracene derivatives. For instance, a Ni(0)-mediated coupling of chloro derivatives of anthracene can be used to form 1,1’-Bianthracene . The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under an inert atmosphere to prevent oxidation.
Industrial production methods for 1,1’-Bianthracene are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of metal-catalyzed reactions, such as those involving palladium or nickel, is prevalent in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
1,1’-Bianthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1,1’-Bianthracene can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the anthracene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes .
Scientific Research Applications
1,1’-Bianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying photophysical properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of 1,1’-Bianthracene derivatives in drug development, particularly for their ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1,1’-Bianthracene exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The extended conjugated π-system allows for efficient absorption and emission of light, making it useful in photophysical applications. In biological systems, its derivatives can interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,1’-Bianthracene is similar to other polycyclic aromatic hydrocarbons, such as 1,1’-Biphenyl and 1,1’-Binaphthalene. it is unique due to its larger conjugated system, which enhances its photophysical properties.
Properties
CAS No. |
1104-41-2 |
|---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
InChI Key |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)

![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)


![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
